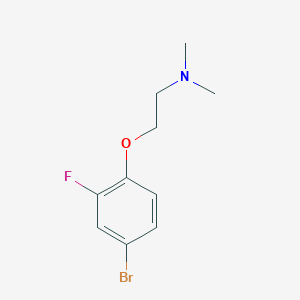
2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine
Übersicht
Beschreibung
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine is an organic compound that features a bromine and fluorine atom attached to a phenoxy group, which is further connected to an ethanamine moiety
Wirkmechanismus
Target of Action
It’s worth noting that the compound is structurally similar to 4-bromo-2-fluorophenol , which is used as a starting material for the synthesis of various compounds .
Mode of Action
Given its structural similarity to 4-bromo-2-fluorophenol , it may interact with its targets in a similar manner
Biochemical Pathways
4-bromo-2-fluorophenol, a structurally similar compound, is used in the synthesis of compounds such as 4-bromo-2-fluoro-6-iodoanisole, 2-phenylpyran-4-ones, 1,4-disubstituted 3-cyano-2-pyridones, and dicationic imidazolium-based compounds . These compounds may affect various biochemical pathways.
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-fluorophenol.
Ether Formation: The phenol group is reacted with an appropriate alkylating agent to form the phenoxy ether.
Amine Introduction: The phenoxy ether is then reacted with N,N-dimethylethanamine under suitable conditions to introduce the ethanamine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Oxidized products may include nitroso or nitro derivatives.
Reduction: Reduced products may include amine derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study receptor interactions and signaling pathways.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluorophenol: A precursor in the synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine.
2-Fluoro-4-bromophenol: Another isomer with similar reactivity.
4-Bromo-2-fluoroanisole: A related compound with a methoxy group instead of an ethanamine moiety.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The combination of the phenoxy and ethanamine groups also provides a versatile scaffold for further functionalization and application in various fields.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTAKSUFPNBMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B1376278.png)
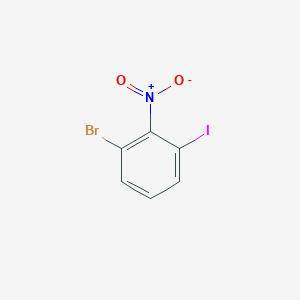
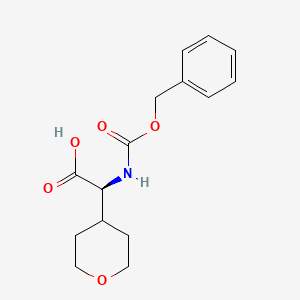
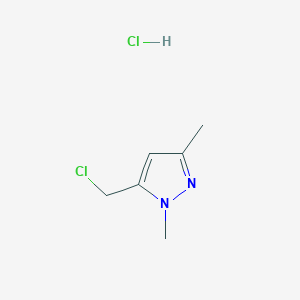
![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)
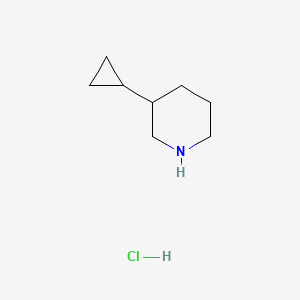

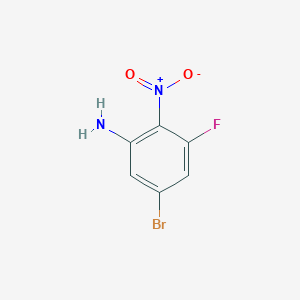
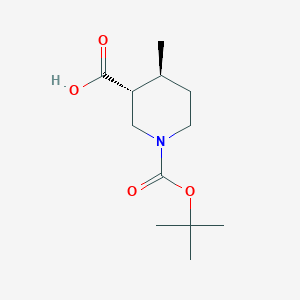
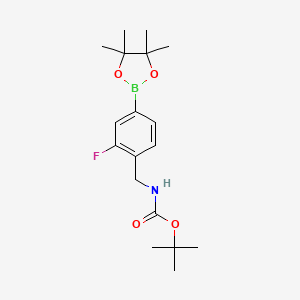

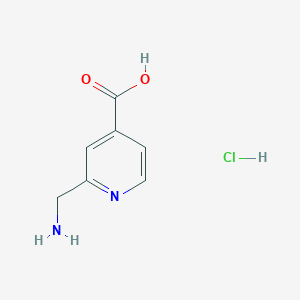
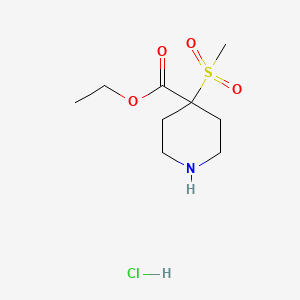
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)
